molecular formula C9H14N2OS B12046608 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole CAS No. 933736-59-5

4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole

Katalognummer: B12046608
CAS-Nummer: 933736-59-5
Molekulargewicht: 198.29 g/mol
InChI-Schlüssel: WXDLOWXXTGAVSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of dry dichloromethane (DCM) as a solvent and lutidine as a base, with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrrolidine and thiazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings.

Wissenschaftliche Forschungsanwendungen

4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole is unique due to its specific combination of a thiazole ring and a pyrrolidin-3-ylmethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

933736-59-5

Molekularformel

C9H14N2OS

Molekulargewicht

198.29 g/mol

IUPAC-Name

4-(pyrrolidin-3-ylmethoxymethyl)-1,3-thiazole

InChI

InChI=1S/C9H14N2OS/c1-2-10-3-8(1)4-12-5-9-6-13-7-11-9/h6-8,10H,1-5H2

InChI-Schlüssel

WXDLOWXXTGAVSQ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1COCC2=CSC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.